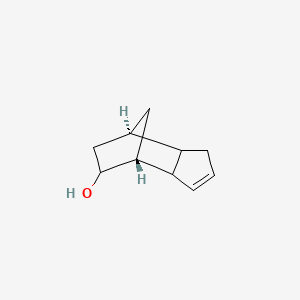

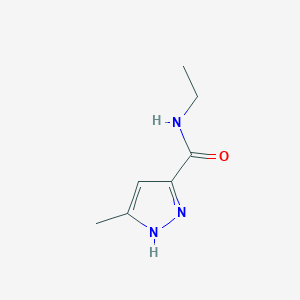

![molecular formula C5H3ClN4 B3028941 6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 408314-14-7](/img/structure/B3028941.png)

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine

Overview

Description

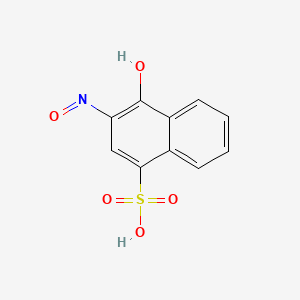

“6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine” is a derivative of triazolopyridine . It has a molecular formula of C5H3ClN4 .

Synthesis Analysis

Triazoles, including “6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine”, can be synthesized through various methods . For instance, 1H-1,2,3-Triazolo[4,5-b]pyridine reacts with europium under solvothermal conditions in pyridine to yield a homoleptic framework .Molecular Structure Analysis

The molecular structure of “6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine” includes a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazoles, including “6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine”, are known to react with a variety of enzymes and receptors in the biological system, showing versatile biological activities . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Physical And Chemical Properties Analysis

The molecular weight of “6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine” is 154.557 Da . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

- Herbicides and Insecticides : 6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine serves as a starting reagent for synthesizing specific pesticides. For instance, it plays a role in creating 2,4,8,10-tetranitro-5H-pyrido[3″,2″:4′,5′][1,2,3]triazolo[1′,2′:1,2][1,2,3]-triazolo[5,4-b]-pyridin-6-ium inner salt, which may have pesticidal properties .

- Exocytosis Inhibitors : Researchers investigate 6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine derivatives as potential inhibitors of exocytosis from the Golgi apparatus. These compounds could impact neurotransmitter release and synaptic function .

Pesticide Synthesis

Neuroscience and Neuropharmacology

Future Directions

Triazoles, including “6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine”, have shown potential in various therapeutic applications, such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . They also have potential in organocatalysis, agrochemicals, and materials science . Therefore, future research may focus on exploring these potentials further.

Mechanism of Action

Target of Action

Triazole compounds, to which this compound belongs, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It’s known that triazole compounds can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Triazole compounds are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects .

properties

IUPAC Name |

6-chloro-2H-triazolo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXWBQZFDQGBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNN=C21)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716980 | |

| Record name | 6-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine | |

CAS RN |

408314-14-7 | |

| Record name | 6-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

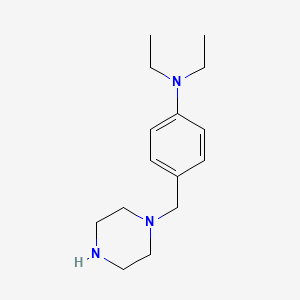

![5-Azaspiro[3.5]nonan-8-one](/img/structure/B3028858.png)

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)

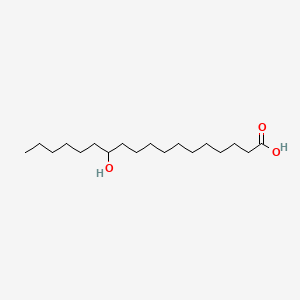

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)

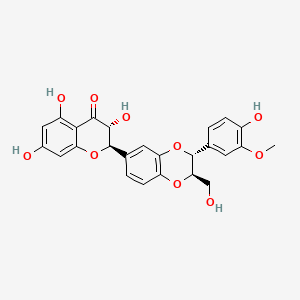

![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)